
L-Seryl-L-leucyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: serine, leucine, alanine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this tetrapeptide contributes to its specific properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of alanine and the second alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-leucyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity and function. The exact mechanism depends on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Seryl-L-alanine: A dipeptide with similar properties but shorter chain length.
L-Leucyl-L-seryl-L-alanine: A tripeptide with similar amino acid composition.
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: A longer peptide with additional amino acids.
Uniqueness
L-Seryl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its tetrapeptide structure allows for specific interactions and applications that may not be possible with shorter or longer peptides.
Eigenschaften
CAS-Nummer |
798541-14-7 |
|---|---|
Molekularformel |
C15H28N4O6 |
Molekulargewicht |
360.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
GFPBWXMLKCZIND-NAKRPEOUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
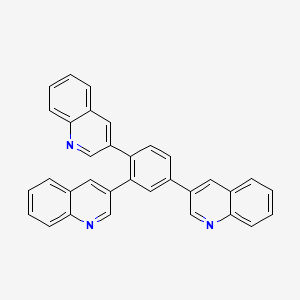
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
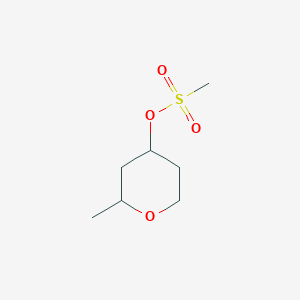
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
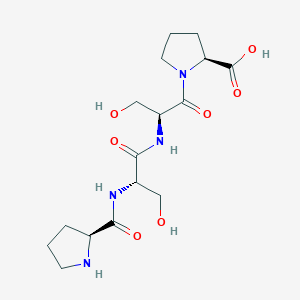


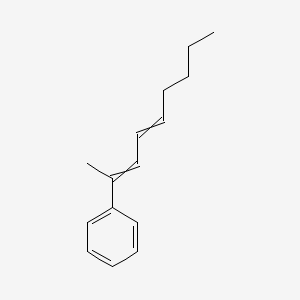
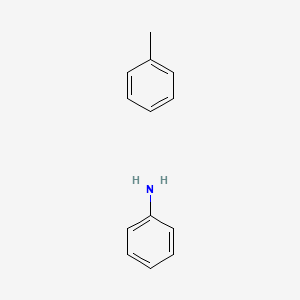
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
